N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound that features a pyrimidine ring substituted with pyrrolidine and cyclopentanecarboxamide groups
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-11-14(19-15(21)13-7-3-4-8-13)12(2)18-16(17-11)20-9-5-6-10-20/h13H,3-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOODVKWHPSECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid.
Substitution with Pyrrolidine: The pyrrolidine group is introduced by reacting pyrrolidine with 2-chloropyrimidine, followed by further modifications.
Cyclopentanecarboxamide Addition: The final step involves the addition of the cyclopentanecarboxamide group under specific reaction conditions, which may include the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound may serve as a probe to study biological pathways and molecular interactions.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow the compound to bind to enzymes or receptors, modulating their activity. This can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine structure but lacks the cyclopentanecarboxamide group.
4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine: Similar core structure but different substituents.
Uniqueness
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which can impart distinct chemical and biological properties compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure features a pyrimidine ring substituted with a pyrrolidine moiety and a cyclopentanecarboxamide group. Its chemical formula is , with a molecular weight of approximately 290.38 g/mol. The structural complexity allows for diverse interactions with biological targets, enhancing its pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against different cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, particularly against viruses that utilize host kinases for replication.
- Neurological Effects : The compound may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme targets:
- Kinase Inhibition : The compound may inhibit kinases involved in cell proliferation and survival, such as Src and Abl kinases. This inhibition can lead to reduced tumor growth and improved outcomes in cancer models.
- Receptor Interaction : The pyrrolidine moiety enhances binding affinity to various receptors, potentially leading to altered signaling pathways that affect cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. Key steps include:
- Formation of Pyrrolidine-Pyrimidine Intermediate : Reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.
- Cyclopentanecarboxamide Formation : Coupling the intermediate with cyclopentanecarboxylic acid derivatives using standard amide coupling techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
